molecular formula C13H15BF3NO4 B1431111 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1810767-17-9

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1431111
CAS RN: 1810767-17-9
M. Wt: 317.07 g/mol
InChI Key: DEDLDBFSBFSSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is not well understood. However, it is believed that the boron atom in this compound can form a stable complex with certain biomolecules, such as nucleic acids and proteins. This interaction can lead to the modulation of biological activity, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the expression of certain genes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in lab experiments is its unique chemical properties. This compound can selectively react with certain biomolecules, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and with proper safety measures.

Future Directions

There are several future directions for the research of 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane. One of the main directions is the development of boron-containing drugs for cancer therapy. Boron-containing compounds have shown promising results in preclinical studies and are currently being tested in clinical trials. Another direction is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new boron-containing compounds with unique properties and potential applications.
Conclusion
In conclusion, 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the scientific community. This compound is widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has various biochemical and physiological effects and has potential applications in cancer therapy. The development of new synthetic methods and the discovery of new boron-containing compounds are important future directions for the research of this compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is widely used in various scientific research applications. One of the main applications of this compound is in organic synthesis. It is used as a boron-containing reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of boron-containing drugs. Boron-containing drugs have gained significant attention in recent years due to their potential in cancer therapy. Boron-containing compounds can selectively accumulate in cancer cells and release cytotoxic particles upon activation by thermal neutrons.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-nitro-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-6-5-8(18(19)20)7-9(10)13(15,16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLDBFSBFSSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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